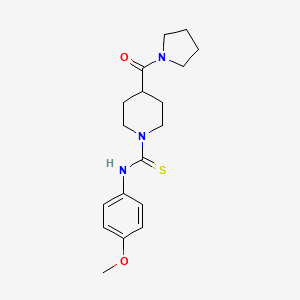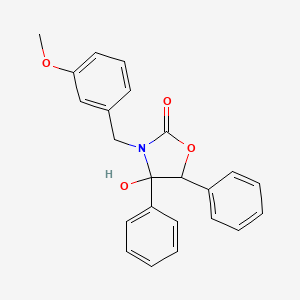![molecular formula C8H11N3OS B11070534 5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11070534.png)
5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolopyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves a catalyst-free, one-pot three-component reaction. This reaction typically includes 5-amino-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one, an aromatic aldehyde, and dimedone in ethylene glycol as a green solvent at 100°C . This method is advantageous due to its simplicity, mild reaction conditions, and good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and catalyst-free reactions are often applied to scale up the synthesis for industrial purposes. The use of environmentally friendly solvents and conditions is emphasized to ensure sustainability and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the production of dyes, agricultural chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one
- Hexahydro-5H-thiazolo[2’,3’:2,3]pyrimido[4,5-b]quinoline
- Polyhydroquinoline derivatives
Uniqueness
5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
5-amino-2,2-dimethyl-3H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H11N3OS/c1-8(2)4-11-5(9)3-6(12)10-7(11)13-8/h3H,4,9H2,1-2H3 |
InChI Key |
ZUHYXPFWCVIPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=CC(=O)N=C2S1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B11070451.png)
![{1-[2-(2-Bromoanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B11070459.png)

![2-({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B11070465.png)
![5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11070468.png)
![2-(4-{[2-Methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B11070477.png)
![1-(benzenesulfonyl)-N-[4-(cyclohexylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B11070490.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11070491.png)


![4-[4-(Diethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11070503.png)
![N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B11070508.png)
![6'-amino-3'-ethyl-2,3,5,6-tetrahydro-2'H-spiro[pyran-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11070512.png)
![3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11070518.png)
